Bila 2157 BS

Renin Inhibitor Hypertension Bioavailability

Bila 2157 BS (CAS 160937-56-4), also referred to as BILA 2157 BS, is a synthetic, non-peptidic small molecule that acts as a direct renin inhibitor. It was developed by Boehringer Ingelheim as a clinical candidate targeting the renin-angiotensin system (RAS) for the treatment of hypertension.

Molecular Formula C39H62N6O5S
Molecular Weight 727.0 g/mol
CAS No. 160937-56-4
Cat. No. B1199387
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBila 2157 BS
CAS160937-56-4
SynonymsBILA 2157 BS
BILA-2157 BS
Molecular FormulaC39H62N6O5S
Molecular Weight727.0 g/mol
Structural Identifiers
SMILESCC(C)CC(C(C(CC1CCCCC1)NC(=O)C(CC2=CSC(=N2)N)CC(=O)N(CC3CCCCC3)CC(=O)N(C)CCC4=CC=CC=N4)O)O
InChIInChI=1S/C39H62N6O5S/c1-27(2)20-34(46)37(49)33(21-28-12-6-4-7-13-28)43-38(50)30(22-32-26-51-39(40)42-32)23-35(47)45(24-29-14-8-5-9-15-29)25-36(48)44(3)19-17-31-16-10-11-18-41-31/h10-11,16,18,26-30,33-34,37,46,49H,4-9,12-15,17,19-25H2,1-3H3,(H2,40,42)(H,43,50)/t30-,33+,34+,37-/m1/s1
InChIKeyRTFZIRGGIOYLOO-XNAGGRMISA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Bila 2157 BS (CAS 160937-56-4): What This Renin Inhibitor Is and Why You Should Not Assume It's Just Another Antihypertensive


Bila 2157 BS (CAS 160937-56-4), also referred to as BILA 2157 BS, is a synthetic, non-peptidic small molecule that acts as a direct renin inhibitor [1]. It was developed by Boehringer Ingelheim as a clinical candidate targeting the renin-angiotensin system (RAS) for the treatment of hypertension [2]. Chemically, it possesses a molecular formula of C₃₉H₆₂N₆O₅S and a molecular weight of approximately 727.03 g/mol [3]. Importantly, Bila 2157 BS was not commercialized; its development was terminated after reaching preclinical stages, but it remains a significant reference point in the evolution of non-peptidic renin inhibitors [4].

The Strategic Procurement Risk: Why Generic Renin Inhibitor Substitution Is Not Viable Without Head-to-Head Data for Bila 2157 BS


In preclinical and clinical research settings, it is a critical error to assume that renin inhibitors are interchangeable based solely on their mechanism of action. Even among compounds within the same structural class, such as the non-peptidic butanediamides, variations in molecular structure confer distinct and quantifiable differences in enzymatic potency, pH-dependent activity, and, most importantly, oral bioavailability [1]. These are not incremental variations but are often the decisive factors that lead to the selection of one compound over another for advanced development. Therefore, substituting Bila 2157 BS with another renin inhibitor without specific, comparator-based evidence can invalidate research findings, lead to erroneous PK/PD modeling, and introduce significant risk into drug development programs. The evidence below quantifies exactly where Bila 2157 BS stands among its closest analogs, justifying its selection or procurement for specific research objectives [2].

Bila 2157 BS Procurement Evidence Guide: Quantitative Differentiation vs. Closest Analogs


Comparative In Vitro Potency and Oral Bioavailability Among Lead Non-Peptidic Renin Inhibitors

In a direct head-to-head comparison of a series of non-peptidic butanediamide renin inhibitors, Bila 2157 BS (designated Inhibitor 3z) demonstrated high in vitro potency and was one of only two candidates with substantial oral bioavailability in a non-human primate model. This combination of potency and oral efficacy distinguished it from other structurally similar inhibitors in the series, leading to its selection as a preclinical development candidate [1].

Renin Inhibitor Hypertension Bioavailability

Synthetic Accessibility and Scalability: Bila 2157 BS vs. Earlier Synthetic Routes

A cross-study comparable analysis of synthetic routes reveals a significant advancement in the production of Bila 2157 BS. A later, optimized synthesis demonstrated a substantial improvement in efficiency and cost-effectiveness compared to the compound's previously reported syntheses [1].

Process Chemistry Enzymatic Synthesis Scale-up

In Vivo Blood Pressure Reduction in a Renal Hypertensive Model: Bila 2157 BS vs. Other RAS Inhibitors

In a cross-study comparable assessment using a renal hypertensive guinea pig model, Bila 2157 BS demonstrated a selective and specific antihypertensive effect. It produced a significant decrease in mean arterial blood pressure (MABP) comparable to that of another renin inhibitor, but its effect was restricted to animals with a stimulated renin-angiotensin system, confirming its on-target mechanism of action [1].

Hypertension Model In Vivo Efficacy Blood Pressure

Bila 2157 BS (CAS 160937-56-4) Procurement Scenarios: Optimal Scientific and Industrial Use Cases


Benchmarking Novel Renin Inhibitors in Preclinical Development

Given its well-characterized profile of high in vitro potency (IC50 in the low nanomolar range) and robust oral bioavailability (89% in cynomolgus monkey) established in a head-to-head series, Bila 2157 BS serves as an ideal benchmark or positive control compound for new renin inhibitor discovery programs [1]. Its selection as a pre-development candidate validates its suitability for comparing the potency, oral PK, and in vivo efficacy of novel chemical entities in both biochemical and animal model studies.

Pharmacological Tool for Investigating Renin-Dependent Pathophysiology

As a selective and direct renin inhibitor, Bila 2157 BS is a valuable pharmacological tool for dissecting the specific role of renin in complex physiological and pathophysiological processes. Its demonstrated ability to selectively lower blood pressure in a renal hypertensive model, but not in normotensive animals, makes it suitable for studies requiring precise interrogation of the renin-angiotensin system (RAS) without the confounding effects of alternative pathways, such as in cardiac mast cell-derived renin activity or local angiotensin formation [1][2].

Reference Standard for Process Chemistry and Synthetic Route Optimization

For process chemists and CROs, the published synthetic route for Bila 2157 BS represents a benchmark in complex small-molecule manufacturing. The described convergent, 15-step sequence avoids chromatographic purifications and utilizes an efficient, enantiospecific enzyme-catalyzed key step that achieves 98% enantiomeric excess on a multi-kilogram scale [3]. This makes the compound and its intermediates excellent reference points for developing new synthetic methodologies, particularly in stereoselective synthesis and enzymatic deracemization.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
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